3-Bromo-4-chloro-5,8-dimethylquinoline
Description
3-Bromo-4-chloro-5,8-dimethylquinoline is a halogenated quinoline derivative characterized by bromine and chlorine substituents at positions 3 and 4, respectively, along with methyl groups at positions 5 and 6. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile chemical modifications.
Properties
CAS No. |
1204812-15-6 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.554 |
IUPAC Name |
3-bromo-4-chloro-5,8-dimethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-4-7(2)11-9(6)10(13)8(12)5-14-11/h3-5H,1-2H3 |
InChI Key |
CZNDOKZOADPRDZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C)N=CC(=C2Cl)Br |
Synonyms |
3-Bromo-4-chloro-5,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Effects on Physical and Chemical Properties
The positions and types of substituents significantly influence the electronic, steric, and solubility properties of quinoline derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Property Comparison
Key Observations:
- Halogen Positioning: The target compound’s bromine at position 3 and chlorine at position 4 may confer distinct electronic effects compared to 4-Bromo-7,8-dimethylquinoline (Br at position 4). Bromine’s larger atomic radius and polarizability could enhance electrophilic substitution reactivity at adjacent positions . 4,7-Dichloro-2,8-dimethylquinoline lacks bromine but features dual chlorines, which may reduce steric hindrance compared to the bulkier bromine in the target compound .
- Methyl Group Influence: Methyl groups at positions 5 and 8 (target) versus 2 and 8 (4,7-Dichloro-2,8-dimethylquinoline) alter steric environments. Methyl at position 2 may hinder planar interactions in catalysis, whereas position 5 methyl could enhance solubility in non-polar solvents .
- Nitro/Fluoro Substituents: 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline exhibits stronger electron-withdrawing effects (NO₂, F), making it more reactive in nucleophilic aromatic substitution than the target compound .
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